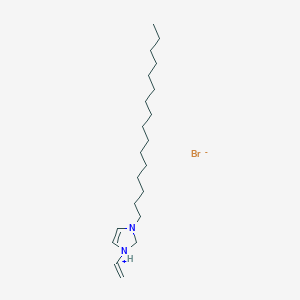
1,2-Dichlorocyclobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichlorocyclobut-1-ene is an organic compound with the molecular formula C4H4Cl2 It is a member of the cyclobutene family, characterized by a four-membered ring structure with two chlorine atoms attached to adjacent carbon atoms
Preparation Methods
The synthesis of 1,2-Dichlorocyclobut-1-ene typically involves the chlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,2-Dichlorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclobutene derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form cyclobutanediones or reduction to yield cyclobutanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclobutene derivatives and polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichlorocyclobut-1-ene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
1,2-Dichlorocyclobut-1-ene can be compared with other similar compounds, such as:
1,2-Dibromocyclobut-1-ene: Similar in structure but with bromine atoms instead of chlorine. It exhibits different reactivity and physical properties due to the larger size and different electronegativity of bromine.
Cyclobutene: The parent compound without halogen substitution. It has different chemical reactivity and is less versatile in synthetic applications.
1,2-Dichlorocyclopent-1-ene: A five-membered ring analog with different ring strain and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of chlorine atoms, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
160977-30-0 |
|---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
1,2-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-2H2 |
InChI Key |
SCKHIBMTSKZHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


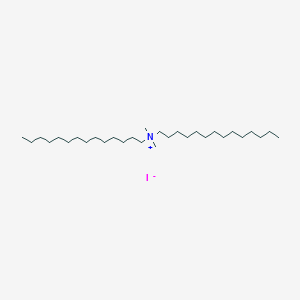
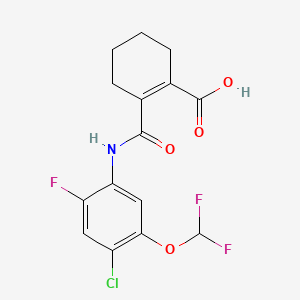
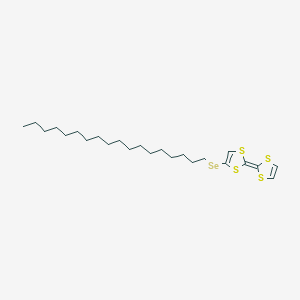
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
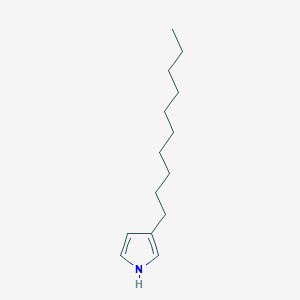
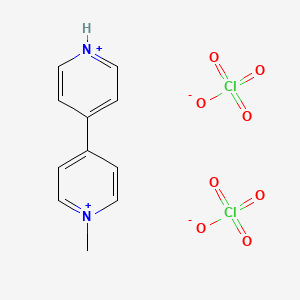

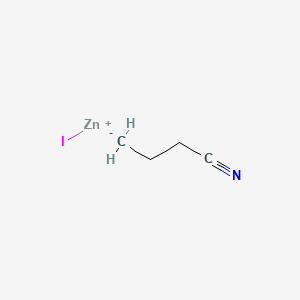

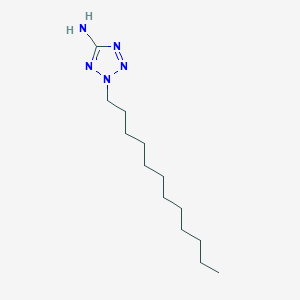
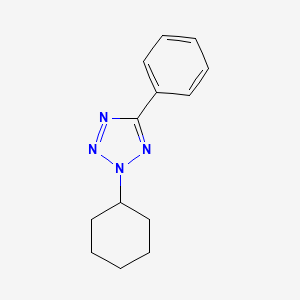
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/no-structure.png)

